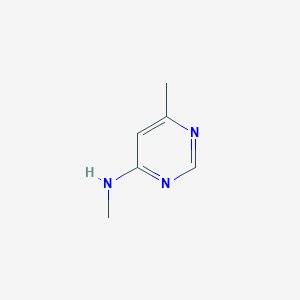

N,6-dimethylpyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVSFAWGBMGRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N,6 Dimethylpyrimidin 4 Amine

Established Synthetic Pathways for N,6-dimethylpyrimidin-4-amine and its Core Precursors

The synthesis of the pyrimidine (B1678525) core, and specifically this compound, can be achieved through a variety of established methods, ranging from classical heterocyclic chemistry to more contemporary, sustainable approaches.

Classical Heterocyclic Synthesis Approaches to Pyrimidine Ring Formation

The foundational methods for constructing the pyrimidine ring are well-documented and typically involve the cyclization of β-dicarbonyl compounds with reagents containing an N-C-N fragment. wikipedia.org A primary route to pyrimidine derivatives is the Principal Synthesis, which utilizes the condensation of a β-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328) to yield 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines, respectively. wikipedia.org

For the synthesis of aminopyrimidines, the Pinner synthesis is a notable classical method. It involves the reaction of an amidine with a β-keto ester. mdpi.com A modification of this reaction using ultrasound irradiation has been shown to improve the synthesis of fully substituted pyrimidines. mdpi.com Another widely used method is the Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea. wikipedia.orgnih.gov

Specifically for this compound and its close analogues, several classical preparations have been reported:

Heating the reaction product of acetic anhydride (B1165640) and acetamidine. orgsyn.org

Treating 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia (B1221849). orgsyn.org

Heating acetonitrile (B52724) with sodium ethoxide in a sealed tube or with sodium metal. orgsyn.org

A documented procedure for the synthesis of 4-amino-2,6-dimethylpyrimidine (B18327) involves the trimerization of acetonitrile in the presence of a strong base like potassium methoxide, followed by codistillation with kerosene (B1165875) to purify the product. orgsyn.org

A related compound, 2-amino-4,6-dimethylpyrimidine (B23340), can be synthesized by the cyclocondensation of acetylacetone (B45752) with guanidine hydrochloride in the presence of sodium carbonate. chemicalbook.com

Table 1: Classical Synthesis Examples for Dimethylpyrimidin-4-amine and Analogues

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acetonitrile | Potassium methoxide, heat | 4-Amino-2,6-dimethylpyrimidine | orgsyn.org |

| 4-Chloro-2,6-dimethylpyrimidine | Ammonia | 4-Amino-2,6-dimethylpyrimidine | orgsyn.org |

| Acetic anhydride, Acetamidine | Heat | 4-Amino-2,6-dimethylpyrimidine | orgsyn.org |

| Acetylacetone, Guanidine hydrochloride | Sodium carbonate, water, 60°C, sonication | 2-Amino-4,6-dimethylpyrimidine | chemicalbook.com |

Modern Catalytic and Green Chemistry Methodologies in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to improve efficiency, reduce waste, and avoid hazardous materials. rasayanjournal.co.inpowertechjournal.com These modern approaches often lead to higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates. For instance, the synthesis of pyrimidine derivatives has been shown to have improved yields and shorter reaction times under microwave irradiation compared to conventional heating. mdpi.comnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions. The synthesis of 2-aminopyrimidine (B69317) derivatives from β-diketones and guanidine hydrochloride has been successfully carried out using ultrasound, offering a rapid and efficient method. nih.govchemicalbook.com

Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction, are inherently atom-economical and efficient. wikipedia.orgbenthamdirect.com Modern variations often employ catalysts to improve yields and selectivity under greener conditions. researchgate.net

Catalysis: A wide range of catalysts, including metal-based catalysts (e.g., copper, iridium, zinc), have been developed for pyrimidine synthesis. mdpi.comorganic-chemistry.org These catalysts can enable novel reaction pathways and improve the efficiency of existing ones. For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported. mdpi.com

Solvent-Free or Greener Solvents: The use of solventless conditions or environmentally benign solvents like water is a cornerstone of green chemistry. rasayanjournal.co.innih.gov For example, a TFA-catalyzed synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has been achieved using water as the solvent. mdpi.com

While many of these reports focus on the general pyrimidine scaffold, the principles are directly transferable to the synthesis of this compound, offering more sustainable alternatives to classical methods. benthamdirect.comnih.gov

Derivatization Strategies and Functionalization of this compound

The functionalization of the this compound core is crucial for modifying its properties and for its application in various fields of chemical research. Derivatization can occur at the pyrimidine ring itself or at the amino and methyl substituents.

Regioselective Functionalization at the Pyrimidine Ring Positions

The pyrimidine ring exhibits distinct reactivity at its different positions. The carbon atoms at positions 2, 4, and 6 are electron-deficient due to the influence of the two nitrogen atoms, making them susceptible to nucleophilic attack. wikipedia.org Conversely, the C-5 position is more electron-rich and is the preferred site for electrophilic substitution. wikipedia.org

Strategies for regioselective functionalization include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are common precursors for introducing nucleophiles at the 2, 4, or 6 positions. For instance, the displacement of a chlorine atom in 4-chloro-2,6-dimethylpyrimidine by ammonia is a key step in one of its syntheses. orgsyn.org The relative reactivity of these positions can be controlled. For example, using 2-chloro-4-(phenylthio)pyrimidine (B1628817) allows for the regioselective introduction of nitrogen and oxygen nucleophiles at the C2 and C4 positions by controlling the order of substitution. digitellinc.com

Directed Metalation: The use of directing groups can achieve regioselective C-H functionalization. While not specifically documented for this compound, methods like regioselective zincation using TMPZnCl·LiCl have been shown to be effective for the C2 and C3 functionalization of other pyrimidines and diazines. nih.gov

Electrophilic Substitution: Reactions such as nitration, halogenation, and sulfonation typically occur at the C-5 position of the pyrimidine ring. wikipedia.org For instance, the introduction of an amino group at C-5 has been achieved in related 2,4-diaminopyrimidine (B92962) derivatives. nih.gov

Table 2: Regioselectivity in Pyrimidine Ring Functionalization

| Position | Type of Reaction | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| C-2, C-4, C-6 | Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) on halo-pyrimidines | wikipedia.orgorgsyn.org |

| C-5 | Electrophilic Substitution | Nitrating agents, halogens, sulfonating agents | wikipedia.org |

| C-2 | Directed Metalation/Zincation | TMPZnCl·LiCl | nih.gov |

Modifications of the Amino and Methyl Substituents in this compound

The exocyclic amino and methyl groups on this compound are also amenable to chemical modification.

Amino Group Derivatization: The primary amino group at the C4 position can undergo a variety of reactions common to arylamines. These include acylation, alkylation, and formation of Schiff bases. Derivatization of amino compounds is a common strategy to alter their chemical properties. iu.edunih.gov For example, acylation with reagents like trifluoroacetic anhydride (TFAA) can be used to modify primary amines. iu.edu In related pyrimidine systems, the amino group has been modified as part of the synthesis of more complex molecules. nih.gov Furthermore, enzymatic or chemical deamination can convert the 4-amino group to a hydroxyl group (a pyrimidone), as seen in the conversion of cytosine to uracil. umich.edu

Methyl Group Functionalization: The methyl groups at the C6 position (and C2 in related compounds) are "active" due to the electron-withdrawing nature of the pyrimidine ring. stackexchange.com This increased acidity of the methyl protons allows for condensation reactions. For example, these methyl groups can react with aldehydes, such as benzaldehyde, in the presence of an acid or base catalyst to form styryl derivatives. stackexchange.com This reactivity is analogous to that of the methyl groups in 2,4-dinitrotoluene. stackexchange.com

Exploration of Chiral Analogues and Enantioselective Synthetic Approaches (if applicable)

The synthesis of chiral analogues of this compound is an area of potential exploration, although specific examples in the literature are scarce. Chirality could be introduced through several mechanisms:

Atropisomerism: If bulky substituents were introduced at positions adjacent to the bond connecting the pyrimidine ring to another group (e.g., an aryl group at the amino nitrogen), restricted rotation could lead to stable, separable atropisomers. This phenomenon has been observed in ortho-substituted biphenyls and has been exploited to create chiral catalysts from analogues of 4-(dimethylamino)pyridine. nih.govyoutube.com While not directly demonstrated for this compound, the principle is applicable to its potential derivatives.

Chiral Substituents: The most straightforward way to introduce chirality is by attaching a chiral moiety to the this compound scaffold, either at the amino group or by functionalizing one of the methyl groups with a chiral side chain.

Currently, there is no specific literature detailing the enantioselective synthesis of chiral analogues of this compound itself. The development of such synthetic routes would likely rely on the use of chiral catalysts or chiral auxiliaries in one of the derivatization steps mentioned previously.

Mechanistic Studies of Reactions Involving this compound and its Derivatives

While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, significant insights can be drawn from its isomer, 2-amino-4,6-dimethylpyrimidine. The reactivity of the dimethylaminopyrimidine scaffold is characterized by the interplay between the electron-withdrawing pyrimidine ring and the electron-donating amino and methyl substituents.

One of the key reactions of dimethylpyrimidine derivatives is the aldol-type condensation involving the "active" methyl groups at the 4 and 6 positions. stackexchange.com The protons on these methyl groups are more acidic than those of a typical alkyl group attached to an aromatic ring. This increased acidity is due to the ability of the pyrimidine ring's nitrogen atoms to stabilize the resulting carbanion through resonance. stackexchange.com However, the delocalization is comparable to that of a ketone enolate, with an estimated pKa of around 20 for the methyl protons. stackexchange.com

The reaction mechanism for such condensations, for instance with benzaldehyde, is analogous to an aldol (B89426) condensation. Under acidic conditions, it is proposed that the reaction proceeds through an enol tautomer, which is nucleophilic at the carbon, rather than through direct deprotonation to a carbanion. stackexchange.com The presence of the amino group also influences the reactivity. While it enhances delocalization, the nitrogen of the amino group is generally more acidic than the methyl protons. stackexchange.com

The kinetics of hydrolytic deamination of aminopyrimidines have also been investigated. In strongly alkaline solutions, the deamination of aminopyrimidines is a slow process that is first-order with respect to the amine concentration. rsc.org The rate of this reaction is enhanced by the presence of methyl groups on the pyrimidine ring. rsc.org This suggests that under certain conditions, this compound could undergo nucleophilic substitution at the C4 position, leading to the loss of the amino group. The large negative entropy of activation (ΔS‡) values observed for the deamination of some aminopyrimidines are consistent with a bimolecular nucleophilic substitution (SNAr) mechanism. rsc.org

Applications of this compound as a Building Block in Complex Molecule Synthesis

The this compound scaffold is a valuable precursor for the synthesis of a wide array of more complex molecules, including those with potential biological activity. Its functional groups offer multiple points for chemical modification, enabling the construction of intricate molecular architectures.

A significant application of this building block is in the synthesis of fused heterocyclic systems. For instance, derivatives of 4,6-dimethylpyrimidine (B31164) are utilized to create bi- and tricyclic heterosystems. One such example involves the synthesis of S-substituted derivatives from 4,6-dimethylpyrimidine-2-thiol, which can then be further elaborated into complex structures combining pyrimidine with other heterocyclic rings like pyrazole. researchgate.net These resulting compounds have shown promise as plant growth stimulators. researchgate.net

The dimethylpyrimidine core is also integral to the development of potential therapeutic agents. In one study, 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were synthesized as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov The synthesis involved multiple steps, including bromination of the pyrimidine ring and subsequent functionalization. The dimethyl groups on the pyrimidine ring were found to be crucial for the selective binding to the target enzyme. nih.gov

Furthermore, the regioselective substitution of functional groups on the pyrimidine ring allows for controlled synthesis of complex molecules. For example, in a related system, the nucleophilic substitution of a chloro group at the 4-position of a pyrimidine ring with methylamine (B109427) was achieved with high selectivity, leading to the formation of a key intermediate for disubstituted 1H-pyrazolo[3,4-d]pyrimidines. mdpi.com This highlights the ability to selectively functionalize the C4 position, which is directly applicable to reactions involving this compound.

Below are examples of complex molecules synthesized using a dimethylpyrimidine core, showcasing the versatility of this building block.

| Starting Material Derivative | Reagents and Conditions | Product | Application/Significance | Yield (%) |

| 4,6-dimethylpyrimidin-2-thiol hydrochloride | Various electrophiles | S-substituted 4,6-dimethylpyrimidines | Plant growth stimulation | Not specified |

| 4,6-dimethylpyrimidin-5-ol | DBDMH, THF | 2-Bromo-4,6-dimethylpyrimidin-5-ol | Intermediate for FGFR4 inhibitors | 63 |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine, THF, 10-15 °C to 20 °C | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Precursor for disubstituted pyrazolo[3,4-d]pyrimidines | 71 |

Advanced Spectroscopic and Structural Elucidation of N,6 Dimethylpyrimidin 4 Amine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,6-dimethylpyrimidin-4-amine and its analogues in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, enabling detailed conformational and tautomeric analysis.

In the ¹H NMR spectrum of a derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, the methyl groups on the pyrimidine (B1678525) ring appear as a singlet at 2.28 ppm. pau.edu.tr The aromatic protons of the pyrimidine and isobenzofuran (B1246724) rings, as well as the NH proton, exhibit distinct chemical shifts and coupling patterns that are crucial for structural assignment. pau.edu.tr For instance, in a related compound, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, the H-5 proton of the pyrimidine ring appears as a singlet at 6.26 ppm, while the methyl hydrogens at C-4 and C-6 show a singlet at 2.22 ppm. researchgate.net

NMR is also instrumental in studying the potential for tautomerism in these molecules, particularly the amino-imino tautomerism common in aminopyrimidines. Variable temperature NMR experiments can be employed to study the dynamics of such equilibria. rsc.org Furthermore, advanced 2D NMR techniques like ROESY can be used to probe through-space correlations, providing insights into the conformational preferences of the molecule in solution. copernicus.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues

| Compound/Analogue | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | ¹H | 2.28 | s | CH₃ | pau.edu.tr |

| 6.68 | s | ArH (pyrimidine) | pau.edu.tr | ||

| 7.45-8.30 | m | ArH (isobenzofuran), NH | pau.edu.tr | ||

| ¹³C | 23.91 | CH₃ | pau.edu.tr | ||

| 112.43 | C5 (pyrimidine) | pau.edu.tr | |||

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | ¹H | 2.22 | s | CH₃ (pyrimidine) | researchgate.net |

| 6.26 | s | H-5 (pyrimidine) | researchgate.net | ||

| 2,6-Dimethyl-5-[1-(arylimino)ethyl]pyrimidin-4(3H)-one | ¹³C | 20.2, 22.4 | 2,6-dimethyl carbons | asianpubs.org | |

| 156, 168.6, 174.6 | C2, C4, C6 (pyrimidine) | asianpubs.org |

Note: This table presents a selection of reported NMR data and is not exhaustive.

Mass Spectrometry (MS) Techniques for Fragmentomics and Structural Identification of Derivatives

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. For instance, the molecular weight of 2-amino-4,6-dimethylpyrimidine (B23340) is 123.16 g/mol , which corresponds to the expected molecular ion peak. nih.govnist.gov

The fragmentation pattern provides a fingerprint of the molecule, revealing information about its structural components. In the mass spectrum of 1,3-dimethyluracil, a related pyrimidine derivative, the molecular ion is observed at m/z 140, with major fragments at m/z 83 and 54. acs.org For more complex analogues, such as Schiff's bases derived from 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one, the mass spectra show molecular ion peaks corresponding to their respective molecular weights, confirming their successful synthesis. asianpubs.org For example, the chloro-substituted derivative exhibits isotopic peaks for chlorine at [M⁺] = 275.12 and 277.19. asianpubs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas.

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragments (m/z) | Reference |

| 2-Amino-4,6-dimethylpyrimidine | Not specified | 123 | Not specified | nih.govnist.gov |

| 1,3-Dimethyluracil | Low resolution MS | 140 | 83, 54 | acs.org |

| 2,6-Dimethyl-5-[1-(p-chlorophenylimino)ethyl]pyrimidin-4(3H)-one | Not specified | 275.12, 277.19 | Not specified | asianpubs.org |

| 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine | Not specified | 189 | Not specified | vulcanchem.com |

X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of this compound and its analogues in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for understanding the precise geometry of the molecule and how it packs in a crystal lattice.

Studies on substituted pyrimidines have shown that the nature and position of substituents can significantly influence the ring geometry. scispace.com For example, chlorine substitution can shorten adjacent ring bonds, while methyl and amino groups can cause a lengthening. scispace.com

In the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, the compound crystallizes in the triclinic space group P-1. pau.edu.trarabjchem.org The structure reveals two independent molecules in the asymmetric unit, with the pyrimidine and isobenzofuran moieties linked by a nitrogen atom. pau.edu.trarabjchem.org The crystal packing is stabilized by intermolecular N-H···N and C-H···N hydrogen bonds, forming a three-dimensional network. arabjchem.org

Similarly, the crystal structure of N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine also shows two independent molecules in the asymmetric unit. researchgate.net Intramolecular N-H···N hydrogen bonds are observed, and intermolecular hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net In a co-crystal of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with 2-nitrobenzoic acid, the two components form a heterodimer through N-H···O and O-H···N hydrogen bonds. nih.gov

Table 3: Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | Triclinic | P-1 | N-H···N, C-H···N, C-H···O hydrogen bonds | pau.edu.trarabjchem.org |

| N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | Triclinic | P-1 | Intramolecular N-H···N, intermolecular N-H···N hydrogen bonds | researchgate.net |

| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–2-nitrobenzoic acid (1/1) | Not specified | Not specified | N-H···O, O-H···N hydrogen bonds | nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in this compound and its analogues. The vibrational spectrum provides a unique "fingerprint" for the molecule, allowing for its identification and characterization.

A detailed vibrational analysis of 2-amino-4,6-dimethylpyrimidine has been performed using both experimental and theoretical methods. ijfans.orgijera.com The FTIR and Raman spectra reveal the characteristic vibrational modes of the pyrimidine ring, the amino group, and the methyl groups. ijfans.orgijera.com For example, the N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrimidine ring appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are found in the 1400-1600 cm⁻¹ region.

In derivatives such as 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, the FTIR spectrum shows characteristic bands for the N-H, C=O, and aromatic C=C stretching vibrations. pau.edu.trarabjchem.org Similarly, for Schiff's bases derived from 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one, the IR spectra clearly show the N-H stretching of the pyrimidine ring, the C=O stretching of the pyrimidone, and the C=N stretching of the imine group. asianpubs.org

Normal coordinate analysis, often aided by density functional theory (DFT) calculations, can be used to assign the observed vibrational bands to specific molecular motions. ijfans.orgijera.com This provides a deeper understanding of the vibrational properties of the molecule.

Table 4: Key Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

| Compound/Analogue | Technique | N-H Stretch | C=O Stretch | C=N/C=C Stretch | Reference |

| 2-Amino-4,6-dimethylpyrimidine | FTIR, Raman | ~3300-3500 | - | ~1400-1600 | ijfans.orgijera.com |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | FTIR | Present | Present | Present | pau.edu.trarabjchem.org |

| 2,6-Dimethyl-5-[1-(arylimino)ethyl]pyrimidin-4(3H)-one | FTIR | ~3340-3350 | ~1680-1690 | ~1620-1630 | asianpubs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound and its analogues by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals.

The UV-Vis spectrum of 4-amino-2,6-dimethylpyrimidine (B18327) (ADMP) shows π → π* transitions, which are characteristic of aromatic and heteroaromatic systems. ijfans.org These transitions confirm the photoactive nature of the molecule. ijfans.org In a study of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one in ethanol, absorption bands were observed at 205 nm, 230 nm, and 280 nm. pau.edu.trarabjchem.org Theoretical calculations using time-dependent density functional theory (TD-DFT) can help to assign these bands to specific electronic transitions. pau.edu.trarabjchem.org

The pyrimidine ring itself has a strong electron-withdrawing character. upce.cz When combined with electron-donating groups, such as an amino group, intramolecular charge transfer (ICT) can occur, often leading to interesting photophysical properties like fluorescence. upce.cz The study of pyrimidine derivatives as charge transfer materials is an active area of research, with potential applications in organic electronics. iaea.orgjchemrev.com

The electronic properties of pyrimidine derivatives can be tuned by altering the substituents on the ring. iaea.org This allows for the design of molecules with specific absorption and emission characteristics.

Table 5: UV-Vis Absorption Data for this compound and Analogues

| Compound/Analogue | Solvent | λmax (nm) | Type of Transition | Reference |

| 4-Amino-2,6-dimethylpyrimidine | Not specified | Not specified | π → π* | ijfans.org |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | Ethanol | 205, 230, 280 | Not specified | pau.edu.trarabjchem.org |

| 4,6-di(2-furyl)pyrimidine derivatives | Not specified | Not specified | Intramolecular Charge Transfer | iaea.org |

Advanced Spectroscopic Methods in Reaction Monitoring and Kinetic Studies of this compound Transformations

Advanced spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving this compound and for studying their kinetics. In-situ monitoring allows for real-time observation of the disappearance of reactants and the appearance of products, providing a detailed understanding of the reaction mechanism.

NMR spectroscopy can be used to follow the course of a reaction by taking spectra at different time intervals. The integration of signals corresponding to the starting materials and products can be used to determine their relative concentrations and thus the reaction rate. This is particularly useful for studying transformations that occur on a timescale of minutes to hours.

UV-Vis spectroscopy is also well-suited for kinetic studies, especially for reactions that involve a change in color or a significant change in the electronic structure of the chromophore. The change in absorbance at a specific wavelength can be monitored over time to determine the reaction kinetics. For instance, the kinetics of photoinduced electron transfer to pyrimidine derivatives have been studied using fluorescence quenching. acs.org

The combination of these spectroscopic methods with computational modeling can provide a comprehensive picture of the reaction pathway, including the identification of intermediates and transition states. This knowledge is crucial for optimizing reaction conditions and for designing more efficient synthetic routes to this compound analogues.

Computational and Theoretical Investigations of N,6 Dimethylpyrimidin 4 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N,6-dimethylpyrimidin-4-amine. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic distribution and energy levels. Such calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in computational chemistry for optimizing molecular geometries and determining stability. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G++(d,p), can predict its most stable three-dimensional conformation. irjweb.com These calculations provide optimized geometrical parameters, including bond lengths and angles.

Theoretical calculations on similar pyrimidine (B1678525) derivatives have demonstrated that DFT is a reliable method for obtaining structural information that is in good agreement with experimental data when available. jchemrev.comjchemrev.com The optimized geometry is the foundation for all other computational analyses, as it represents the molecule in its lowest energy state.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: The following data is representative and intended for illustrative purposes, based on typical values for similar pyrimidine structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.34 |

| C4-N(amine) | 1.36 | |

| C6-C(methyl) | 1.50 | |

| N(amine)-H | 1.01 | |

| Bond Angle (°) | C2-N1-C6 | 116 |

| N1-C2-N3 | 128 | |

| C5-C4-N(amine) | 121 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Bioactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine ring and the amino group, while the LUMO would be distributed over the pyrimidine ring. The energy gap can be correlated with its potential bioactivity, as many biological interactions involve charge transfer. mdpi.com DFT calculations are commonly used to determine these orbital energies. tandfonline.com

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Calculated via DFT) Note: The following data is representative and intended for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -0.90 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Charge Distribution and Electrostatic Potential Mapping of this compound

The distribution of electron density in a molecule is key to understanding its interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. rsc.org For this compound, the MEP map would highlight regions of negative potential (electron-rich areas, likely around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group) and positive potential (electron-poor areas, typically around the hydrogen atoms). researchgate.netnih.gov

These maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants. Regions of negative potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. This information is crucial for understanding hydrogen bonding capabilities and other non-covalent interactions. rsc.orgacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics. youtube.comyoutube.com By simulating the compound in a solvent, typically water, researchers can observe its conformational changes, flexibility, and interactions with solvent molecules. tu-darmstadt.deresearchgate.net

These simulations can reveal how water molecules arrange themselves around the solute, providing information on hydration and solubility. MD is also essential for studying the stability of the compound when bound to a biological target, such as a protein, which is a key component of molecular docking follow-up studies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity or property. mui.ac.ir

For a series of derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, kinase inhibitors. aip.org By systematically modifying the structure of the parent compound and calculating various descriptors, a model can be trained to identify which structural features are most important for the desired activity. nih.govtandfonline.com This approach guides the synthesis of new compounds with potentially enhanced efficacy.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. mdpi.comnih.gov

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The docking algorithm would then explore various binding poses and score them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com The results can predict whether the compound is likely to bind to the target and can elucidate the key interactions that stabilize the ligand-receptor complex, providing a rationale for its potential biological activity. researchgate.net

Cheminformatics and Data Mining Approaches for this compound Related Compounds

Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery and development, offering powerful methodologies for analyzing and predicting the properties of chemical compounds. These computational approaches are particularly valuable in the exploration of vast chemical spaces, such as that encompassing pyrimidine derivatives. While specific, in-depth cheminformatic and data mining studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and techniques are broadly applied to the wider class of pyrimidine-containing molecules. This section will, therefore, discuss the application of these computational methods to compounds structurally related to this compound, providing a framework for how this specific molecule can be investigated.

The integration of cheminformatics and bioinformatics provides a robust strategy for identifying potential drug candidates from large compound libraries. nih.gov This approach involves the computational characterization of molecules to prioritize them for further experimental testing, thereby accelerating the drug discovery pipeline and reducing costs. nih.gov For pyrimidine derivatives, which are known to possess a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, these computational methods are crucial for navigating their extensive chemical and biological data. mdpi.comgsconlinepress.comnih.gov

Virtual Screening and Molecular Docking

A primary application of cheminformatics in the context of this compound and its analogs is virtual screening. This technique involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. nih.gov For instance, studies have utilized virtual screening to identify novel pyrimidine-based inhibitors for various therapeutic targets. irphouse.comresearchgate.net

Molecular docking, a key component of virtual screening, predicts the preferred orientation of a molecule when bound to a target, as well as the binding affinity. This information is critical for understanding the structure-activity relationship (SAR) of a series of compounds. For example, molecular docking studies on pyrimidine derivatives have been used to elucidate their binding modes and to explain their inhibitory activities against targets like fibroblast growth factor receptor 4 (FGFR4). nih.gov In one study, the steric hindrance caused by dimethyl groups on the pyrimidine ring was suggested to be a key factor in the selective inhibition of FGFR4. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties, electronic properties, etc.) and the experimentally determined activity of a set of compounds. While a specific QSAR model for this compound is not available, the general approach is widely used for pyrimidine derivatives to predict the activity of new, unsynthesized compounds.

Data Mining of Chemical and Biological Databases

Data mining techniques are employed to extract meaningful patterns and knowledge from large datasets, such as chemical databases (e.g., PubChem, ZINC) and biological databases. nih.gov For pyrimidine derivatives, data mining can be used to:

Identify compounds with similar structural features to this compound that have known biological activities.

Cluster large sets of pyrimidine compounds based on their structural or physicochemical properties to understand chemical diversity.

Uncover correlations between the pyrimidine scaffold and specific biological outcomes, aiding in target identification and lead discovery.

Predicted Physicochemical Properties

Cheminformatics tools can accurately predict a range of physicochemical properties for a given molecule. These properties are crucial for assessing the "drug-likeness" of a compound. While experimental data for this compound is scarce, we can use computational methods to predict its properties and compare them to its isomers, 2-amino-4,6-dimethylpyrimidine (B23340) and 2,6-dimethylpyrimidin-4-amine, for which more data is available.

| Property | This compound (Predicted) | 2-amino-4,6-dimethylpyrimidine nih.govsigmaaldrich.comnist.gov | 2,6-dimethylpyrimidin-4-amine uni.lu |

|---|---|---|---|

| Molecular Formula | C6H9N3 | C6H9N3 | C6H9N3 |

| Molecular Weight | 123.16 g/mol | 123.16 g/mol | 123.16 g/mol |

| XLogP3 | 0.6 | 0.7 | 0.4 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 1 | 0 | 0 |

| Topological Polar Surface Area | 51.8 Ų | 51.8 Ų | 51.8 Ų |

These predicted properties provide a preliminary assessment of the molecule's characteristics. For instance, the low molecular weight and moderate lipophilicity (XLogP3) suggest good potential for oral bioavailability.

Predicted Collision Cross Section Data

Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase, which can be predicted computationally. This data is useful in analytical chemistry, particularly in mass spectrometry-based studies for compound identification.

| Adduct | Predicted CCS (Ų) for N,N-dimethylpyrimidin-4-amine nih.gov | Predicted CCS (Ų) for 2,6-dimethylpyrimidin-4-amine uni.lu |

|---|---|---|

| [M+H]+ | 123.8 | 123.8 |

| [M+Na]+ | 133.8 | 133.8 |

| [M-H]- | 125.1 | 125.1 |

The application of cheminformatics and data mining offers a powerful, in silico framework for investigating the properties and potential biological activities of this compound and its related compounds. By leveraging existing data on the broader class of pyrimidines and employing predictive modeling, researchers can efficiently guide the synthesis and experimental evaluation of this and other novel chemical entities.

Mechanistic Biological Research on N,6 Dimethylpyrimidin 4 Amine and Its Analogues Excluding Clinical Outcomes

Target Identification and Validation Methodologies for N,6-dimethylpyrimidin-4-amine

Research into pyrimidine (B1678525) derivatives, a class to which this compound belongs, indicates a wide array of biological activities, suggesting interaction with multiple molecular targets. nih.gov The process of identifying these specific targets involves a combination of computational predictions and experimental validation. For analogues of this compound, target identification has been successfully demonstrated, particularly in the context of protein kinases.

Enzyme Inhibition and Activation Mechanisms by this compound

The primary mechanism of action investigated for analogues of this compound is enzyme inhibition. youtube.com Reversible inhibitors function through noncovalent interactions, and their effects can be overcome by removing the inhibitor. libretexts.org In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to a permanent loss of function. libretexts.org

A notable example involves a series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which are structural analogues of this compound. These compounds have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. nih.govresearchgate.net The mechanism of inhibition is based on the covalent interaction between an acrylamide (B121943) moiety on the inhibitor and a specific cysteine residue (Cys552) within the ATP-binding site of FGFR4. nih.gov This targeted covalent inhibition is a key strategy in designing selective kinase inhibitors. The dimethyl groups on the pyrimidine ring play a crucial role in ensuring selectivity, a concept further explored in the Structure-Activity Relationship (SAR) section. nih.govresearchgate.net

Receptor Binding and Ligand-Receptor Interaction Studies of this compound

Understanding the binding interactions between a ligand like this compound and its receptor is fundamental to mechanistic research. mdpi.com These studies often employ computational molecular docking simulations to predict binding poses and affinities, which are then correlated with experimental data. nih.govmdpi.com

For the selective FGFR4 inhibitor, compound 6O (an aminodimethylpyrimidinol derivative), molecular docking studies were instrumental in explaining its high selectivity. nih.govresearchgate.net The analysis revealed that the two methyl groups on the pyrimidine core cause a steric clash with the hinge region of other FGFR family members (FGFR1, 2, and 3). nih.gov This steric hindrance prevents the compound from adopting the correct conformation for strong binding and covalent interaction with these off-target receptors. nih.gov However, this conformation is suitable for a strong binding interaction with FGFR4. nih.govresearchgate.net This detailed structural insight exemplifies how ligand-receptor interaction studies can elucidate the molecular basis for a compound's selectivity and potency.

Cellular Pathway Modulation by this compound: In Vitro Mechanistic Investigations

The engagement of a molecular target by a compound like this compound is expected to modulate intracellular signaling pathways. nih.gov In vitro studies using cell lines are critical for elucidating these effects. For instance, other related heterocyclic compounds, such as dimethylpyridazine derivatives, have been shown to act as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened receptor. nih.gov

In the case of the FGFR4-inhibiting aminodimethylpyrimidinol analogues, their activity was assessed in hepatocellular carcinoma (HCC) cell lines. nih.govresearchgate.net The lead compound, 6O , demonstrated potent anti-proliferative activity against the Hep3B cell line, which is known to be sensitive to FGFR4 inhibition. nih.govresearchgate.net This finding confirms that by inhibiting the FGFR4 kinase, the compound effectively blocks a critical signaling pathway required for the growth of these cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. nih.govdntb.gov.ua These studies involve the systematic modification of the chemical structure and the evaluation of how these changes affect biological function, such as enzyme inhibition or receptor binding. nih.gov

Design and Synthesis of SAR Libraries of this compound Derivatives

The foundation of SAR studies lies in the chemical synthesis of a library of related compounds. Various synthetic routes have been developed for pyrimidine derivatives. researchgate.netresearchgate.net A common method for producing 2-aminopyrimidines involves the condensation of a β-diketone, such as acetylacetone (B45752), with guanidine (B92328) hydrochloride under specific reaction conditions. chemicalbook.com For the development of FGFR4 inhibitors, a novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized to explore the SAR. nih.govresearchgate.net This involved creating variations in the core heterocyclic ring and the substituents attached to it.

Correlation of Structural Modifications with Molecular-Level Biological Activity

The ultimate goal of SAR is to correlate specific structural features with biological activity. dntb.gov.ua For the aminodimethylpyrimidinol derivatives targeting FGFR4, the SAR was clearly elucidated through molecular docking studies and inhibitory assays. nih.govresearchgate.net

Key findings from these studies include:

The Dimethylpyrimidine Core : Introducing methyl groups at the central pyrimidine ring was found to weaken the binding affinity to FGFR kinases generally, due to steric clashes. However, this effect was more pronounced for FGFR1-3 than for FGFR4, forming the basis of selectivity for compound 6O . nih.gov

Substituents on the Phenyl Ring : The nature of the substituent on the phenyl ring also played a critical role. The presence of a smaller fluorine atom (as in compound 6O ) allowed for a more suitable conformation for strong binding within the FGFR4 active site compared to larger groups. nih.gov

This is summarized in the table below, which shows the inhibitory activity of selected compounds against FGFR4.

| Compound | Core Structure | R Group (Phenyl Ring) | FGFR4 Inhibition (% at 1 µM) |

| 6A | Aminodimethylpyrimidinol | 2,6-dichloro-3,5-dimethoxy | ~55% |

| 6O | Aminodimethylpyrimidinol | 2,6-difluoro-3,5-dimethoxy | ~98% |

| BLU9931 | (Reference Cmpd) | Phenyl-pyrazole | ~99% |

| Data derived from research on aminodimethylpyrimidinol derivatives as selective FGFR4 inhibitors. nih.govresearchgate.net |

This detailed SAR analysis demonstrates how subtle changes in molecular structure can lead to significant differences in biological activity and selectivity, providing a rational basis for the design of more effective and specific enzyme inhibitors. nih.gov

Investigation of this compound in Specific Biological Processes (e.g., cell signaling, gene expression regulation)

Research into analogues of this compound has revealed their significant role as inhibitors of euchromatic histone-lysine N-methyltransferase 1 (EHMT1 or GLP) and 2 (EHMT2 or G9a). google.comambeed.comgoogle.com These enzymes are critical for epigenetic regulation, as they catalyze the methylation of histone H3 on lysine (B10760008) 9 (H3K9), a modification predominantly associated with gene silencing. ambeed.com

The methylation of protein lysine residues is a vital signaling mechanism in eukaryotic cells. The methylation state of histone lysines, in particular, creates a "code" that is interpreted by various protein complexes to control gene expression. ambeed.comgoogle.com By inhibiting EHMT1 and EHMT2, analogues of this compound can prevent H3K9 methylation, leading to changes in gene transcription. ambeed.comevitachem.com This mechanism has been shown to impact several downstream biological processes:

Regulation of Gene Expression: Studies on analogues like UNC0642 and A-366 demonstrate that their inhibitory action on EHMT1/2 can reverse the silencing of specific genes. For instance, in preclinical models of Alzheimer's disease, inhibition of EHMT1/2 has been shown to reverse the hypermethylation of genes encoding for glutamate (B1630785) receptors, thereby restoring their expression and function. evitachem.com In the context of cancer, EHMT1/2 inhibition can induce the expression of the stimulator of interferon genes (STING), a key component of the innate immune system. google.com

Cell Signaling Pathways: The inhibition of EHMT1/2 by this compound analogues directly impacts cellular signaling. The upregulation of STING expression, for example, triggers a signaling cascade that can promote an anti-tumor immune response. google.com Furthermore, these inhibitors have been found to influence signaling pathways related to DNA damage and repair. google.com The enzymes EHMT1 and EHMT2 are known to be involved in these repair processes, and their inhibition can sensitize cells to certain therapeutic agents. google.com

The following table summarizes the inhibitory activity of a well-characterized analogue of this compound, UNC0642, against EHMT1 and EHMT2.

| Compound | Target Enzyme | IC₅₀ (nM) | Assay Type |

| UNC0642 | EHMT1/GLP | ~25 | Biochemical |

| UNC0642 | EHMT2/G9a | ~15 | Biochemical |

This data is illustrative of the activity of a potent analogue and is derived from dose-response curves presented in published research.

Protein-Ligand Interaction Dynamics and Thermodynamics (e.g., SPR, ITC studies)

Detailed biophysical studies, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are crucial for understanding the direct interaction between a ligand and its protein target. These techniques provide quantitative data on binding affinity, kinetics, and the thermodynamic driving forces of the interaction.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of binding and dissociation between a ligand and a target protein immobilized on a sensor surface. This provides the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. For analogues of this compound, SPR would be used to confirm direct binding to EHMT1/2 and to quantify how tightly they bind.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic profile provides deep insight into the forces driving the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, ITC studies on pyrimidine derivatives binding to other biological targets like human serum albumin have been successfully used to characterize these interactions. nih.gov

Although direct data is lacking for the parent compound, the extensive research on its analogues strongly suggests that the this compound core serves as a critical pharmacophore that anchors these inhibitors within the active site of the EHMT enzymes. The interaction would likely involve a combination of hydrogen bonding and hydrophobic interactions, which could be precisely quantified using SPR and ITC.

Advanced Analytical Methodologies for N,6 Dimethylpyrimidin 4 Amine in Research Applications

Development of Hyphenated Chromatographic Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for the trace analysis of N,6-dimethylpyrimidin-4-amine. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstone methods in this domain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for analyzing non-volatile, polar compounds like this compound. Recent advancements in LC-MS/MS allow for the quantification of related amine compounds at exceptionally low levels. For instance, methods developed for primary aromatic amines in urine have achieved limits of detection (LOD) in the range of 0.025-0.20 ng/mL. nih.gov Similarly, a highly sensitive LC-MS/MS assay for trace amines in plasma reported limits of quantification (LOQ) as low as 0.1 to 0.2 nmol/L. rug.nl These methods typically employ reversed-phase chromatography for separation, followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM) mode, which provides excellent selectivity and reduces matrix interference. nih.govmdpi.com The development of an LC-MS/MS method for this compound would likely involve optimizing mobile phase composition (e.g., water and methanol (B129727) with additives like formic acid) and gradient elution to achieve sharp peaks and good resolution. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often required for polar amines to increase their volatility and improve chromatographic performance. vt.edu Techniques using derivatizing agents like propyl chloroformate have been successfully applied to other biogenic amines. vt.edu Following derivatization, the compound can be analyzed by GC-MS, often using a triple quadrupole mass spectrometer (GC-MS/MS) to achieve the low detection limits required for trace impurity analysis. restek.com Methods for nitrosamine (B1359907) impurities, for example, have demonstrated low parts-per-billion (ppb) detection limits. restek.com While direct liquid injection is possible, it can introduce matrix components into the system, making robust sample preparation crucial. restek.com

Table 1: Examples of Hyphenated Chromatography Methods for Amine Trace Analysis

| Technique | Analyte Class | Matrix | Key Parameters | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Primary Aromatic Amines | Human Urine | Ultra biphenyl (B1667301) column; ESI positive ion MRM mode | LOD: 0.025–0.20 ng/mL; LOQ: 0.1–1.0 ng/mL | nih.gov |

| LC-MS/MS | Trace Amines | Human Plasma | Online SPE; double derivatization | LOQ: 0.1–0.2 nmol/L | rug.nl |

| LC-MS/MS | Nitrosamine Impurities | Telmisartan (API) | Zorbax SB C18 column; APCI positive ion MRM mode | LOQ: 0.1 ng/mL (0.002 ppm) | scirp.org |

| GC-MS/MS | Nitrosamine Impurities | Drug Products | Direct liquid injection; MRM mode | LOD: <3 ppb for most analytes | restek.com |

| GC-MS | Biogenic Amines | Fish | Propyl chloroformate derivatization; Cold-On-Column inlet | Trace levels (ppm) | vt.edu |

Chromatographic Separation Techniques for this compound and its Isomers

The separation of this compound from its isomers (e.g., N,4-dimethylpyrimidin-2-amine or 2,5-dimethylpyrimidin-4-amine) is a significant analytical challenge due to their identical mass and similar physicochemical properties. The choice of chromatographic column and mobile phase is critical for achieving resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for isomer separation. nih.gov The selectivity can be manipulated by changing the stationary phase chemistry. While standard C18 columns might not provide adequate separation, columns with different selectivities, such as those with phenyl or embedded polar groups, can offer alternative retention mechanisms based on pi-pi interactions or hydrogen bonding. chromforum.org For pyrimidine (B1678525) isomers specifically, high-performance liquid chromatography has been used successfully to separate sequence isomers of pyrimidine oligonucleotides. nih.gov The use of ion-pair reversed-phase (IP-RP) HPLC, employing small alkyl amines like propylamine (B44156) or diethylamine (B46881) as ion-pair reagents, has proven effective for separating positional isomers of phosphate (B84403) diester oligonucleotides and could be adapted for pyrimidine amine isomers. nih.gov

Gas Chromatography (GC): Capillary GC offers high-resolution separation capabilities. The choice of stationary phase is crucial. While standard phases like HP-5 (a nonpolar phase) might be insufficient, more polar or specialized stationary phases can provide the necessary selectivity. For instance, a calixarene-based stationary phase (C4A-C10) has demonstrated superior performance in separating aromatic amine isomers compared to standard columns. researchgate.net The unique cavity structure of stationary phases like cyclodextrins can also be leveraged, as they can form inclusion complexes that differ based on the precise geometry of the analyte isomer. rotachrom.com

Table 2: Chromatographic Strategies for Isomer Separation

| Chromatography Type | Stationary Phase / Column Type | Separation Principle | Potential Application for Pyrimidine Isomers | Reference |

|---|---|---|---|---|

| HPLC | Phenyl, Embedded Polar Group | Utilizes π-π interactions and hydrogen bonding to differentiate subtle structural differences. | Separating isomers where electron distribution or accessibility to polar groups differs. | chromforum.org |

| IP-RP HPLC | C18 with Alkyl Amine Reagents | Ion-pairing alters retention based on the isomer's interaction with the reagent and stationary phase. | Resolving positional isomers of this compound. | nih.gov |

| GC | Calixarene-based phases | Provides unique selectivity for aromatic isomers based on host-guest interactions. | High-resolution separation of substituted pyrimidine isomers. | researchgate.net |

| HPLC/GC | Cyclodextrin-based phases | Forms inclusion complexes that are sensitive to the analyte's specific geometry and size. | Effective for chiral separations and resolving closely related structural isomers. | rotachrom.com |

Electrophoretic Methods in the Analysis and Purification of this compound

Electrophoretic methods, particularly capillary electrophoresis (CE), offer an alternative and powerful approach for the analysis and purification of charged species like protonated this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio. youtube.com

This technique provides extremely high separation efficiency, often exceeding hundreds of thousands of theoretical plates, allowing for the resolution of very similar molecules. nih.gov A CE method developed for diagnosing purine (B94841) and pyrimidine metabolic disorders demonstrated the ability to separate major diagnostic metabolites in under 10 minutes with detection limits in the low micromolar (μmol/L) range. nih.gov Such a method could be readily adapted for this compound. Key parameters for optimization include the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. Coupling CE with mass spectrometry (CE-MS) further enhances analytical power, providing mass identification and enabling the analysis of complex mixtures with minimal sample volume, often in the nanoliter range. nih.gov

Table 3: Capillary Electrophoresis Parameters for Pyrimidine Derivative Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Separation Principle | Differential migration of ions in an electric field based on charge-to-size ratio. | High-efficiency separation of charged analytes. | youtube.com |

| Analysis Time | < 10 minutes | Rapid screening and analysis. | nih.gov |

| Separation Efficiency | ~350,000 theoretical plates/m | Excellent resolution of closely related compounds. | nih.gov |

| Detection Limits | 1.0–5.7 μmol/L | Sensitive detection suitable for research applications. | nih.gov |

| Coupling | Mass Spectrometry (CE-MS) | Provides mass identification and enhanced selectivity. | nih.gov |

Bioanalytical Methodologies for this compound in Complex Research Matrices

Studying the role of this compound in a biological context, such as in cell culture media or animal tissues for mechanistic research, requires robust bioanalytical methods that can extract and quantify the analyte from complex matrices. These methods typically involve extensive sample preparation followed by sensitive detection, usually with LC-MS/MS.

The first step is the efficient extraction of the analyte and removal of interfering substances like proteins and lipids. For liquid samples like in vitro media, protein precipitation using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid) is a common approach. For solid samples like animal tissues, homogenization is required, followed by extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An LC-MS/MS method for aromatic amines in urine, for example, involved hydrolysis followed by LLE with methyl-tert-butyl ether. nih.gov

Method validation is critical and includes assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection and quantification. mdpi.com For trace amines in plasma, a validated method showed inter- and intra-assay imprecision of less than 15% and good recovery. rug.nl The use of an isotopically labeled internal standard, such as this compound-d6, is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

Table 4: Key Considerations for Bioanalytical Method Development

| Step | Technique/Approach | Purpose | Example from Literature | Reference |

|---|---|---|---|---|

| Sample Homogenization | Mechanical or Ultrasonic | Required for solid matrices like animal tissues to release analyte. | Analysis of metabolites from biological extracts. | mdpi.com |

| Extraction | Protein Precipitation, LLE, SPE | Isolate the analyte and remove matrix interferences (proteins, lipids). | LLE used for aromatic amines in urine. nih.gov Online SPE for trace amines in plasma. rug.nl | nih.govrug.nl |

| Analysis | LC-MS/MS | Provides sensitive and selective quantification of the target analyte. | Quantification of trace amines in plasma with LOQ of 0.1-0.2 nmol/L. | rug.nl |

| Validation | Accuracy, Precision, LOD/LOQ, Recovery | Ensures the method is reliable and fit for purpose. | Relative recoveries of 75-114% and precision <15.9% for aromatic amines. | nih.gov |

Development of Novel Sensors and Probes for this compound Detection in Research

The development of novel sensors and probes enables real-time or high-throughput detection of this compound, which is particularly valuable for in vitro screening assays and cellular imaging studies. These tools are typically designed to produce a measurable signal, such as a change in color or fluorescence, upon interaction with the target analyte.

Fluorescent Probes: These are created by conjugating a recognition element (a molecule that selectively binds to the target) to a fluorophore. For this compound, the pyrimidine ring itself can be part of the probe's core structure. For example, pyrimidine-BODIPY conjugates have been synthesized as fluorescent probes for cancer cell imaging. frontiersin.orgnih.gov Another strategy involves a pyrazolopyrimidine core that exhibits fluorescence quenching upon binding to specific metal ions, a principle that could be adapted for amine detection. researchgate.net A probe for this compound could be designed where binding to a biological target (e.g., a specific protein) alters the electronic environment of the fluorophore, leading to a change in fluorescence intensity or wavelength.

Colorimetric Sensors: These sensors provide a visual color change, making them suitable for rapid and simple detection without sophisticated instrumentation. Meldrum's activated furan (B31954) (MAF), for instance, has been reported as a highly selective colorimetric sensor that reacts with primary and secondary amines to produce a distinct color change, with detection possible at sub-ppm levels. scispace.com Such a system could potentially be adapted for the detection of this compound in solution or even as a vapor.

Other Sensing Platforms: Technologies like surface acoustic wave (SAW) sensors offer another avenue for development. These devices detect mass changes on their surface. By coating a SAW sensor with a layer that selectively binds this compound, such as a molecularly imprinted polymer (MIP), a highly sensitive and selective sensor could be fabricated. mdpi.com

Table 5: Sensor and Probe Technologies for Pyrimidine/Amine Detection

| Sensor Type | Principle | Example Application | Potential for this compound | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Change in fluorescence upon binding or environmental change. | Pyrimidine-BODIPY probe for cell imaging. | Real-time tracking in cellular assays or mechanistic studies. | frontiersin.orgnih.gov |

| Profluorescent Probe | A non-fluorescent molecule becomes fluorescent upon reaction. | Detection of pyrimidine-derived radicals on DNA. | Detecting reaction products or specific interactions of the compound. | rsc.org |

| Colorimetric Sensor | Visible color change upon reaction with the analyte. | MAF sensor for detecting primary/secondary amines. | Rapid, equipment-free screening in solution or on solid supports. | scispace.com |

| Electrochemical Biosensor | Measures changes in electrical properties upon binding. | Impedimetric aptasensor for histamine (B1213489) detection. | Quantitative detection in complex biological fluids. | mdpi.com |

| Surface Acoustic Wave (SAW) Sensor | Frequency shift due to mass loading on a selective surface. | Detection of sarin (B92409) using a β-cyclodextrin derivative. | Highly sensitive, real-time gas-phase or liquid-phase detection. | mdpi.com |

Applications of N,6 Dimethylpyrimidin 4 Amine in Materials Science and Preclinical Medicinal Chemistry Research

N,6-dimethylpyrimidin-4-amine as a Core Scaffold for the Development of Novel Chemical Probes

While direct applications of this compound as a chemical probe are not extensively documented, the broader class of aminopyrimidines serves as a promising scaffold for the design of fluorescent probes for biological imaging. The inherent fluorescence of some aminopyridine and aminopyrimidine derivatives makes them suitable candidates for development as bioorthogonally activated fluorescent probes. For instance, research into conjugated multisubstituted aminopyridines has demonstrated their potential as scaffolds for biological probes, with some derivatives exhibiting favorable quantum yields and emission wavelengths for biological applications. mdpi.com

Furthermore, the development of novel push-pull systems based on CF₃-substituted pyrimidines has yielded fluorescent probes with applications in lipid droplet bioimaging. mdpi.comnih.gov These probes, synthesized from precursors like 4-acetyl-N,N-dimethylaniline, demonstrate that the dimethylaminophenyl moiety, a feature related to this compound, can be a key component in fluorescent dyes. mdpi.com Pyrimidine-based diboron (B99234) complexes have also been synthesized as novel fluorescent dyes, exhibiting solvatochromism and solid-state fluorescence. nih.gov Although not directly employing this compound, these studies highlight the potential of the aminopyrimidine core structure in the design of advanced fluorescent materials. The principle of using aminopurine, a structural analog, as a fluorescent probe to study DNA base flipping further underscores the utility of such heterocyclic amines in probing biological processes. nih.gov

Integration of this compound into Functional Materials (e.g., coordination complexes, polymers)

The nitrogen atoms within the pyrimidine (B1678525) ring and the exocyclic amino group of this compound make it an excellent ligand for the formation of coordination complexes with various metal ions. This property has been exploited to create novel functional materials with interesting structural and photoluminescent properties.

One notable example is the synthesis of a series of silver(I) coordination complexes using aminopyrimidyl ligands, including 2-amino-4,6-dimethylpyrimidine (B23340) (a structural isomer of this compound). nih.gov These complexes exhibit diverse architectures, ranging from two-dimensional sheets to three-dimensional frameworks, demonstrating the role of the pyrimidine ligand in directing the final structure. The resulting materials also display intriguing photoluminescence, a property that is highly dependent on the coordination environment of the metal ion and the nature of the organic ligand.

In the realm of polymer science, research has demonstrated the potential for creating polymers from aminopyrimidine derivatives. For instance, poly(4,6-dimethylpyrimidineamine) has been synthesized from 4,6-dimethyl-2-pyrimidineamine through a Friedel-Crafts-type electrophilic substitution reaction using a Lewis acid catalyst like aluminum chloride. This indicates that the pyrimidine ring can undergo polymerization to form novel polymeric materials with potential applications stemming from their unique chemical and thermal properties.

This compound in Supramolecular Chemistry and Self-Assembly Research

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the field of supramolecular chemistry and self-assembly. These interactions can be harnessed to construct well-defined, higher-order structures from individual molecular units.

The aforementioned silver(I) coordination complexes provide a clear example of the role of aminopyrimidines in supramolecular assembly. In one of the synthesized complexes, self-complementary N-H···N hydrogen bonds, along with specific hydrogen bond motifs, lead to the extension of 0-dimensional molecules into a three-dimensional supramolecular framework. nih.gov This demonstrates how the directed hydrogen bonding capabilities of the aminopyrimidine ligand can be used to control the dimensionality and topology of the final material.

Broader studies on aminopyrimidine derivatives further highlight their importance in constructing complex supramolecular architectures. For example, research on other aminopyrimidine compounds has shown the formation of molecular columns and stepped networks through a combination of hydrogen bonds and π-π stacking interactions between the pyrimidine rings. mdpi.com These findings underscore the potential of this compound as a versatile building block for the rational design and construction of novel supramolecular assemblies with tailored properties.

Design and Synthesis of this compound Derivatives for Targeted Preclinical Research

The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, and this compound serves as a valuable starting point for the synthesis of derivatives with potential therapeutic applications. A significant area of this research is in the development of kinase inhibitors for the treatment of cancer.

A notable study focused on the design and synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a key target in hepatocellular carcinoma. This research demonstrated that derivatives of the aminodimethylpyrimidine core could exhibit potent and selective inhibitory activity against FGFR4, leading to the blockage of tumor growth in a chick chorioallantoic membrane (CAM) tumor model. The structure-activity relationship studies revealed that the substitution pattern on the pyrimidine ring is crucial for achieving high binding affinity and selectivity.

The broader pyrazolo[3,4-d]pyrimidine scaffold, which shares structural similarities, has also been extensively explored for the development of kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of EGFR tyrosine kinase and for their potential in attenuating liver fibrosis. These studies showcase the versatility of the pyrimidine core in generating a diverse range of compounds for preclinical evaluation against various diseases.

The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available pyrimidine precursors. Common synthetic strategies include nucleophilic substitution and cross-coupling reactions to introduce various functional groups onto the pyrimidine ring, thereby modulating the biological activity and pharmacokinetic properties of the resulting compounds.

Interactive Data Table: Preclinical Research on this compound Derivatives

| Derivative Class | Target | Therapeutic Area | Key Findings |

| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | FGFR4 Kinase | Hepatocellular Carcinoma | Potent and selective inhibition of FGFR4, leading to tumor growth inhibition. |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR Tyrosine Kinase | Cancer | Identification of compounds with EGFR inhibitory activity. |

| Pyrazolo[3,4-d]pyrimidine-based compounds | Kinases involved in fibrosis | Liver Fibrosis | Demonstration of antifibrotic properties in preclinical models. |

Future Directions and Emerging Research Avenues for N,6 Dimethylpyrimidin 4 Amine

Integration with Artificial Intelligence and Machine Learning in N,6-dimethylpyrimidin-4-amine Research